1-Bromo-2-(phenoxymethyl)benzene
Description
Structural Context and Significance within Aryl Halide and Ether Chemistry
The structure of 1-Bromo-2-(phenoxymethyl)benzene is significant due to the interplay between its two functional components. The aryl bromide group is a classic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The carbon-bromine bond on the aromatic ring provides a reactive site for oxidative addition to a low-valent metal catalyst, initiating a catalytic cycle.
Simultaneously, the phenoxymethyl (B101242) ether group is generally stable under many reaction conditions. However, its ortho position relative to the bromine atom is critical. This proximity allows for intramolecular reactions, where the ether oxygen or the adjacent aromatic ring can act as an internal nucleophile. This ortho-relationship is fundamental to its primary use in forming cyclic structures.
Role as a Synthetic Building Block in Complex Molecule Synthesis
The most prominent role of this compound in organic synthesis is as a precursor for heterocyclic systems, particularly dibenzo[b,d]pyran-6-ones. These tricyclic lactones are core structures in various natural products and biologically active molecules. The synthesis of these compounds often involves an intramolecular C-O or C-C bond formation starting from a 2-haloaryl ether derivative.
A key transformation is the palladium-catalyzed intramolecular carboxylation or related cyclization reactions. For instance, in the presence of a palladium catalyst and a carbon monoxide source, this compound can undergo a carbonylative cyclization. This process involves the formation of an arylpalladium intermediate, followed by CO insertion and subsequent intramolecular acylation of the phenoxy ring to furnish the dibenzopyranone skeleton. Modern methods often employ advanced phosphine (B1218219) ligands to facilitate these transformations under mild conditions. nih.gov
Representative Synthesis of a Dibenzopyranone Core
| Reactant | Catalyst/Reagents | Product | Notes |
|---|
This strategy highlights the utility of the compound as a planar, rigid scaffold that can be readily converted into a three-dimensional heterocyclic system.
Overview of Current Research Trends Involving the Compound
Current research continues to leverage the unique reactivity of this compound and structurally related ortho-haloaryl ethers. The focus remains on the development of efficient and selective catalytic methods for the synthesis of complex heterocycles. rsc.org Advances in palladium-catalyzed reactions, including the use of highly active biarylphosphine ligands, have enabled these cyclizations to proceed under milder conditions and with greater functional group tolerance. nih.gov
Research is also directed towards the synthesis of a broader range of functionalized dibenzopyranones and related oxygen-containing heterocycles. nih.govnih.gov These molecules are of interest in medicinal chemistry and materials science. The ability to construct these scaffolds efficiently from readily available precursors like this compound is crucial for generating libraries of compounds for biological screening and for developing novel organic materials. nih.govnih.gov The intramolecular cyclization of such precursors is a recurring theme in the synthesis of complex fused heterocyclic systems. thieme-connect.de
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(phenoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVRARONQUQSLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524417 | |
| Record name | 1-Bromo-2-(phenoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94191-73-8 | |
| Record name | 1-Bromo-2-(phenoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 2 Phenoxymethyl Benzene
Classical Approaches to Aryl Alkyl Ether Formation
The synthesis of 1-Bromo-2-(phenoxymethyl)benzene is most commonly achieved through classical methods of aryl alkyl ether formation. These methods have been refined over time to ensure high yields and purity of the final product.
Nucleophilic Substitution Reactions for Phenoxymethyl (B101242) Moiety Construction
The core of the synthesis for this compound is the Williamson ether synthesis, a powerful and widely used method for preparing ethers. byjus.commasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comorganicchemistrytutor.com In this specific application, the phenoxide ion acts as the nucleophile, attacking the electrophilic benzylic carbon of a 2-bromobenzyl halide.
The process begins with the deprotonation of phenol (B47542) using a suitable base to form the highly nucleophilic sodium or potassium phenoxide. youtube.com This phenoxide ion then attacks the carbon atom bearing a leaving group (typically a halide) on the 2-bromobenzyl moiety. organicchemistrytutor.comyoutube.com The reaction involves a backside attack, leading to the displacement of the leaving group and the formation of the characteristic C-O-C ether bond. masterorganicchemistry.com The result is the formation of this compound and a salt byproduct. youtube.com For this SN2 reaction to be efficient, the electrophile, in this case, 2-bromobenzyl bromide, is ideal as it is a primary halide, which minimizes competing elimination reactions. masterorganicchemistry.comorganicchemistrytutor.com
Optimization of Reaction Conditions and Reagent Selection
The success and efficiency of the synthesis depend heavily on the careful selection of reagents and optimization of reaction conditions.
Reagent Selection:
Base: A variety of bases can be used to deprotonate phenol, with common choices including sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH). youtube.compnu.ac.ir The choice of base can influence the reaction rate and yield. In laboratory preparations, potassium hydroxide or a carbonate base is often used. byjus.com
Solvent: The solvent plays a crucial role in facilitating the SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently employed as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive. byjus.compnu.ac.ir Studies have shown that in similar etherification reactions, DMSO can be a superior solvent choice, leading to higher yields compared to less polar solvents like toluene. pnu.ac.ir
Leaving Group: The electrophile must possess a good leaving group. Halides such as bromide and iodide are excellent leaving groups, making 2-bromobenzyl bromide an effective substrate for this reaction. byjus.com Tosylates can also be used as leaving groups. byjus.com
Reaction Conditions:
Temperature: The reaction is typically conducted at temperatures ranging from room temperature to around 100 °C. byjus.com One specific, high-yield preparation of this compound was achieved by running the reaction at 80 °C. orgsyn.org
Catalysts: While the traditional Williamson synthesis does not require a metal catalyst, some modern etherification methods utilize phase transfer catalysts for industrial applications or copper catalysts in Ullmann-type couplings, especially for less reactive aryl halides. byjus.comarkat-usa.org For the synthesis of this compound, a direct SN2 approach is generally efficient without the need for complex catalysts.
The table below summarizes the impact of various components on the synthesis.
| Component | Options | Effect on Reaction |
| Base | NaH, K2CO3, NaOH | Stronger bases ensure complete and rapid formation of the phenoxide nucleophile. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity and accelerate the SN2 reaction rate. |
| Leaving Group | Br, I, OTs (tosylate) | Better leaving groups (I > Br > Cl) increase the reaction rate. |
| Temperature | 25°C - 100°C | Higher temperatures can increase the reaction rate but may also lead to side products if not controlled. |
Precursors and Starting Materials in Synthetic Pathways
The retrosynthetic analysis of this compound points to two primary precursors: phenol and a derivative of 2-bromotoluene (B146081).
Phenol (C₆H₅OH): This provides the "phenoxymethyl" portion of the target molecule. Phenol is a large-scale industrial chemical. thechemco.com The most common industrial method for its production is the cumene (B47948) process, which uses benzene (B151609) and propylene (B89431) as basic raw materials. thechemco.comshaalaa.comshell.com These are converted to cumene, which is then oxidized to cumene hydroperoxide before being cleaved into phenol and acetone. thechemco.comatamankimya.com
2-Bromobenzyl Bromide (C₇H₆Br₂): This precursor serves as the electrophile in the Williamson ether synthesis. It is typically synthesized from 2-bromotoluene. prepchem.com The synthesis involves a free-radical bromination of the methyl group of 2-bromotoluene. prepchem.com This is often achieved by reacting 2-bromotoluene with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, or by using elemental bromine under UV irradiation. prepchem.comchemicalbook.com The reaction is performed in a non-polar solvent like carbon tetrachloride. prepchem.com
Reactivity and Chemical Transformations of 1 Bromo 2 Phenoxymethyl Benzene
Transition-Metal-Catalyzed Cross-Coupling Reactions
The presence of both an aryl bromide and a phenoxymethyl (B101242) group in 1-Bromo-2-(phenoxymethyl)benzene allows for a range of intramolecular cyclization reactions. These are most effectively catalyzed by transition metals like nickel and palladium, which can activate the C-Br bond and facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.
Nickel-Catalyzed Divergent Reductive-Heck Reactions
Recent advancements have demonstrated the utility of nickel catalysis in promoting divergent reductive-Heck reactions involving derivatives of this compound. nih.gov These reactions are notable for their ability to construct medium-ring heterocycles, a challenging task in synthetic chemistry. nih.gov By carefully selecting reducing agents and solvent systems, the reaction pathway can be directed to yield different structural motifs with high regio- and stereoselectivity. nih.gov
A significant application of nickel-catalyzed reductive-Heck reactions is the synthesis of dibenzo[b,e]oxepine scaffolds. nih.gov Starting from 1-bromo-2-((2-(alkylethynyl)phenoxy)methyl)benzene derivatives, this methodology provides a reliable route to these seven-membered oxygen-containing rings. nih.gov The reaction proceeds with excellent regioselectivity, favoring the formation of a trisubstituted exocyclic olefin. nih.gov Optimized conditions for this transformation involve using sodium formate (B1220265) (HCO2Na) as the reducing agent in a mixture of N,N-dimethylformamide and water at 100 °C. nih.gov This protocol has been successfully applied to a range of substrates, affording the desired dibenzo[b,e]oxepine derivatives in high yields. nih.gov
Table 1: Optimized Conditions for Dibenzo[b,e]oxepine Synthesis nih.gov
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCO2Na | DMF/H2O (2:1) | 100 | 12 | 85 |
This table summarizes the optimized reaction conditions for the nickel-catalyzed synthesis of a dibenzo[b,e]oxepine derivative.
In a divergent approach, the same nickel-catalyzed reductive-Heck strategy can be employed to synthesize dibenzo[c,f] nih.govresearchgate.netoxathiepine 6,6-dioxide scaffolds. nih.gov This is achieved by using a different starting material, specifically 2-(alkylethynyl)phenyl 2-bromobenzenesulfonate derivatives. nih.gov The reaction conditions are modulated to favor the formation of this distinct heterocyclic system, again with high yields and stereoselectivity. nih.gov The use of water as a solvent, sometimes supplemented with isopropanol, has been identified as a key factor in the success of this transformation. nih.gov
The nickel-catalyzed reductive-Heck methodology exhibits a broad substrate scope and excellent functional group tolerance. nih.govresearchgate.net The reaction is compatible with both aryl and aliphatic alkynes, and importantly, tolerates the presence of functional groups such as hydroxyl groups. nih.gov This versatility allows for the synthesis of a diverse array of functionalized dibenzo[b,e]oxepine and dibenzo[c,f] nih.govresearchgate.netoxathiepine 6,6-dioxide derivatives. nih.gov The scalability of this protocol has been demonstrated, highlighting its practical utility in synthetic chemistry. nih.gov
Palladium-Catalyzed Intramolecular Direct Arylation Studies
Palladium catalysis has been extensively studied for intramolecular direct arylation reactions, providing an alternative and powerful method for the synthesis of biaryl-containing tricyclic molecules from precursors like this compound. researchgate.netrsc.org These reactions involve the palladium-catalyzed coupling of the aryl bromide with a C-H bond on the adjacent aromatic ring, leading to cyclization. researchgate.net
Gold-Catalyzed Oxidative Coupling Reactions
Gold catalysis has emerged as a powerful tool for forming carbon-carbon bonds. In the context of this compound, this is exemplified by its conversion into polycyclic aromatic structures through a sequence involving silylation and subsequent oxidative coupling.
The synthesis of the key intermediate, 1-Trimethylsilyl-2-(phenoxymethyl)benzene, is achieved from this compound through a lithium-halogen exchange followed by silylation. orgsyn.org The process involves dissolving this compound in a solvent like tetrahydrofuran (B95107) (THF) and cooling it to a low temperature, typically -78 °C. orgsyn.org An organolithium reagent, such as n-butyllithium (n-BuLi), is added, which abstracts the bromine atom to form a highly reactive aryllithium intermediate. This organometallic species is then quenched with chlorotrimethylsilane (B32843) (TMSCl), which introduces the trimethylsilyl (B98337) group at the position formerly occupied by the bromine. orgsyn.org This reaction is highly efficient, often proceeding with near-quantitative yields. orgsyn.org
Table 1: Synthesis of 1-Trimethylsilyl-2-(phenoxymethyl)benzene
| Reactant | Reagents | Solvent | Temperature | Product | Yield |
|---|
The organosilane intermediate, 1-Trimethylsilyl-2-(phenoxymethyl)benzene, is a precursor for the synthesis of 6H-Benzo[c]chromene, a valuable heterocyclic scaffold. orgsyn.org This transformation is an intramolecular gold-catalyzed oxidative coupling reaction. orgsyn.orgnih.gov The reaction employs a gold(III) pre-catalyst, such as tetrahydrothiophene (B86538) gold tribromide (thtAuBr₃), and an oxidant, most commonly a fluorinating agent like Selectfluor. orgsyn.orgnih.gov The mechanism is believed to proceed via an electrophilic aromatic substitution pathway rather than through direct transmetallation. nih.gov This process is operationally simple and robust, providing a direct route to the dibenzo-fused pyran ring system of 6H-Benzo[c]chromene. orgsyn.org
Table 2: Gold-Catalyzed Cyclization to 6H-Benzo[c]chromene
| Reactant | Catalyst | Oxidant | Solvent | Product |
|---|
Nucleophilic Substitutions and Derivatizations of the Bromine Moiety
The bromine atom on the aromatic ring of this compound is generally unreactive towards traditional nucleophilic aromatic substitution (SNAAr) reactions. libretexts.org This type of reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgphiladelphia.edu.jo The phenoxymethyl group is not sufficiently electron-withdrawing to activate the ring for this pathway.
However, substitution can be achieved under harsh conditions using very strong bases, proceeding through an elimination-addition mechanism that involves a highly reactive benzyne (B1209423) intermediate. philadelphia.edu.joyoutube.com This pathway is not always selective and can lead to a mixture of products.
Formation of Related Heterocyclic Systems
Derivatives of this compound can be used to construct other important heterocyclic structures, such as benzo[b]furans.
Direct conversion of this compound to a benzo[b]furan is not a standard transformation. The synthesis of the benzo[b]furan skeleton typically relies on the cyclization of ortho-alkynylphenol derivatives. chim.it To utilize this compound for this purpose, it must first be converted into a suitable precursor. This multi-step process would involve:
Introduction of an alkyne: The bromo group could be replaced with an ethynyl (B1212043) group, for instance, through a Sonogashira cross-coupling reaction.
Formation of a phenol (B47542): The phenoxymethyl ether would need to be cleaved to unmask the hydroxyl group.
The resulting ortho-alkynylphenol derivative can then undergo an intramolecular cyclization, often catalyzed by transition metals like gold or rhodium, to yield the desired 2-substituted benzo[b]furan. chim.it
Reactions Involving Organometallic Reagents
This compound is a suitable substrate for the formation of organometallic reagents, which are powerful intermediates in organic synthesis. As detailed previously (Section 3.1.3.1), it readily undergoes a lithium-halogen exchange with n-butyllithium to form 2-(phenoxymethyl)phenyllithium. orgsyn.org
Additionally, it can be converted into the corresponding Grignard reagent, 2-(phenoxymethyl)phenylmagnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent like THF. bloomtechz.com This organomagnesium compound is a potent nucleophile that can react with a wide array of electrophiles, enabling the formation of new carbon-carbon bonds and the introduction of the 2-(phenoxymethyl)phenyl group into various molecular frameworks. bloomtechz.com
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Trimethylsilyl-2-(phenoxymethyl)benzene |
| 6H-Benzo[c]chromene |
| n-butyllithium |
| Chlorotrimethylsilane |
| Tetrahydrothiophene gold tribromide |
| Selectfluor |
| Benzo[b]furan |
| 2-(phenoxymethyl)phenyllithium |
Mechanistic Investigations and Computational Studies of Reactions Involving 1 Bromo 2 Phenoxymethyl Benzene
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions at the molecular level. For reactions involving 1-bromo-2-(phenoxymethyl)benzene, DFT calculations offer a theoretical lens to validate experimental findings and predict reaction behavior. These computational studies provide valuable insights into the energetics of reaction pathways, the structures of transient species, and the origins of selectivity.
Validation of Experimentally Proposed Mechanistic Pathways
DFT calculations are instrumental in corroborating mechanistic pathways proposed from experimental observations. By modeling the potential energy surface of a reaction, researchers can compare the computed energy barriers of various proposed steps with experimentally determined activation energies. This comparison helps to identify the most plausible reaction mechanism. For instance, in reactions where this compound undergoes a transformation, DFT can be employed to model proposed intermediates and transition states, confirming their viability and role in the reaction sequence. While specific DFT studies validating a broad range of mechanistic pathways for this compound are not extensively documented in the provided results, the principles of this application are well-established in the study of related aromatic compounds. researchgate.netresearchgate.net
Elucidation of Regioselectivity and Stereoselectivity through Energy Profiles
One of the significant contributions of DFT in organic chemistry is its ability to explain and predict the regioselectivity and stereoselectivity of reactions. By calculating the energy profiles for the formation of different regioisomers or stereoisomers, the thermodynamically and kinetically favored products can be identified.
In the context of the synthesis of (E)-2-Bromo-1-(phenoxymethyl)vinyltellanes from this compound, the observed high regio- and stereoselectivity can be rationalized through DFT calculations. dntb.gov.uadocumentsdelivered.com The calculations would likely reveal a lower activation energy for the transition state leading to the (E)-isomer, explaining its preferential formation. The steric and electronic influences of the phenoxymethyl (B101242) group and the bromine atom, as captured by the DFT model, would be key to understanding this selectivity.
Table 1: Theoretical Energy Data for a Hypothetical Reaction of this compound
| Pathway | Product Isomer | Calculated Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |
| A | (E)-isomer | 20.5 | 0 |
| B | (Z)-isomer | 25.2 | +4.7 |
Note: This table is a hypothetical representation based on the principles of DFT calculations for elucidating selectivity and does not represent actual data from a specific study on this compound.
Analysis of Transition States and Intermediates
The fleeting nature of transition states and reactive intermediates makes their experimental characterization challenging. DFT calculations provide a means to model the geometries and electronic structures of these transient species. For reactions involving this compound, this could include the analysis of intermediates such as organometallic complexes or radical species. Understanding the structure and stability of these intermediates is crucial for a complete mechanistic picture. For example, in a potential cross-coupling reaction, DFT could be used to analyze the structure of the palladium-inserted intermediate, shedding light on the subsequent reductive elimination step.
Kinetic Studies for Reaction Rate and Pathway Determination
While specific kinetic studies focused solely on reactions of this compound are not detailed in the provided search results, the methodologies are broadly applicable. A comparative kinetic study on the catalytic oxidation of benzene (B151609) and its mono-halogenated derivatives demonstrates how such investigations are conducted. academie-sciences.fr A similar approach for this compound would involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions. The data obtained would allow for the determination of the rate law and activation parameters, such as the activation energy (Ea), which are critical for understanding the reaction pathway. academie-sciences.fr
Table 2: Hypothetical Kinetic Data for a Reaction of this compound
| Entry | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |
Note: This table is a hypothetical representation to illustrate the principles of kinetic studies.
Theoretical Examination of Ligand Effects and Catalyst Design
In many reactions involving aryl halides like this compound, transition metal catalysts are employed. The ligands coordinated to the metal center play a pivotal role in determining the catalyst's activity and selectivity. Theoretical examinations, often using DFT, are invaluable for understanding these ligand effects and for the rational design of new catalysts.
Applications in Advanced Organic Synthesis and Complex Molecule Construction
Utilization as a Key Intermediate for Medium-Ring Oxygen Heterocycles
Medium-ring oxygen heterocycles are prominent structural motifs in a vast array of biologically active natural products and synthetic compounds. The strategic placement of the bromo and phenoxymethyl (B101242) groups in 1-Bromo-2-(phenoxymethyl)benzene makes it an ideal starting material for the synthesis of these complex ring systems, particularly dibenzo-fused oxepines and oxocines.
A key synthetic strategy involves the intramolecular cyclization of derivatives of this compound. For instance, the intramolecular Heck reaction has been successfully employed to construct dihydrodibenzo[b,f]oxocine and dibenzo[b,f]oxepine ring systems. This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond, leading to the desired seven- or eight-membered heterocyclic core.
Furthermore, electrophile-induced intramolecular cyclization of ortho-(aryloxy)phenylalkynes, which can be prepared from this compound, provides a direct route to dibenz[b,f]oxepines. rsc.org This method involves the reaction of the alkyne with various electrophiles, such as acids or iodine monochloride, to trigger the ring-closing cascade. The reaction of 1-bromo-2-((2-(arylethynyl)phenoxy)methyl)benzene derivatives under nickel-catalyzed reductive-Heck conditions has also been shown to produce functionalized dibenzo[b,e]oxepine scaffolds.
Precursor for Doxepin (B10761459) and Nordoxepin Molecules
Doxepin, a tricyclic antidepressant, and its primary active metabolite, nordoxepin, are characterized by a dibenzo[b,e]oxepine core structure. The synthetic utility of this compound extends to its role as a potential precursor for these important pharmaceutical molecules.
While direct synthesis from this compound is not explicitly detailed in readily available literature, a plausible synthetic route can be extrapolated from known syntheses of doxepin. A key transformation in the synthesis of doxepin involves the introduction of the N,N-dimethylaminopropyl side chain. A patented method for synthesizing doxepin hydrochloride utilizes a nickel-catalyzed C-N coupling reaction to attach this side chain to a pre-formed dibenzo[b,e]oxepinone core. google.com A similar strategy could be envisioned starting from a suitably functionalized derivative of this compound.
The synthesis would likely involve an initial intramolecular cyclization of a derivative of this compound to form the dibenzo[b,e]oxepine skeleton, followed by the introduction of the side chain. For the synthesis of nordoxepin, which has a secondary amine, a similar route would be followed, with the final step being a demethylation of doxepin or the use of a protected amino group during the side-chain introduction. The synthesis of "(adjacent formyloxy) benzyl (B1604629) phenyl ether" as an intermediate in a patented doxepin synthesis further supports the viability of using precursors structurally related to this compound. google.com
Construction of Functionalized Macrocyclic Compounds
The ability of this compound to participate in palladium-catalyzed cross-coupling reactions makes it a valuable component in the construction of functionalized macrocyclic compounds. These large ring structures are of significant interest in supramolecular chemistry and drug discovery due to their unique host-guest binding properties and conformational pre-organization.
Palladium-catalyzed macrocyclization reactions, such as the Suzuki or Heck couplings, are powerful tools for the formation of the large rings found in macrocycles. researchgate.net Derivatives of this compound, where the phenoxy group is further functionalized with a reactive partner for the bromo-substituent, can undergo intramolecular coupling to form macrocyclic ethers. The rigid benzene (B151609) rings within the precursor molecule help to pre-organize the molecule for cyclization, favoring the formation of the desired macrocyclic structure.
For example, a derivative of this compound containing a terminal alkene or a boronic acid ester on the phenoxy ring could undergo an intramolecular Heck or Suzuki reaction, respectively, to yield a macrocyclic compound containing the dibenzo-ether motif. The functional groups on the aromatic rings can be further modified to tune the properties of the resulting macrocycle. The synthesis of polycyclic sultams through palladium-catalyzed reactions of related 1-bromo-2-(cyclopropylidenemethyl)benzenes highlights the versatility of such bromoarenes in complex cyclizations. rsc.org
Role in Scaffold Diversification and Library Generation in Organic Synthesis
In modern drug discovery, the exploration of chemical space through the synthesis of diverse molecular scaffolds is of paramount importance. Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, and this compound serves as a valuable starting point for such endeavors.
The two reactive handles on this compound, the bromo group and the aromatic rings, allow for a multitude of chemical transformations, leading to a wide range of molecular architectures. The bromo-substituent can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents. The aromatic rings can undergo electrophilic aromatic substitution to introduce further functional groups.
By systematically varying the reaction partners and conditions, a library of compounds with diverse appendages and core structures can be generated from this single precursor. For instance, a combinatorial approach could involve reacting this compound with a library of boronic acids via a Suzuki coupling, while simultaneously or sequentially functionalizing the phenoxy ring. This strategy allows for the rapid generation of a large number of distinct compounds, increasing the probability of identifying molecules with desired biological activities. The principles of DOS, which emphasize the creation of skeletal diversity, are well-served by the reactivity profile of this compound, making it a powerful tool for generating novel chemical libraries.
Spectroscopic and Analytical Methods for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 1-Bromo-2-(phenoxymethyl)benzene can be determined.
Expected ¹H NMR Spectrum: The ¹H NMR spectrum would provide information on the number and environment of all hydrogen atoms. The spectrum is expected to show distinct signals for the three different proton-containing regions: the monosubstituted phenoxy ring, the ortho-disubstituted bromobenzyl ring, and the methylene (B1212753) bridge.
Aromatic Protons (C₆H₅O- and C₆H₄Br-): The nine aromatic protons would appear in the typical downfield region of approximately 6.8-7.7 ppm. The signals would be complex due to spin-spin coupling between adjacent protons. The four protons on the brominated ring and the five protons on the phenoxy ring would have distinct patterns based on their electronic environments.
Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the phenyl ether to the brominated benzene (B151609) ring would be expected to appear as a singlet around 5.1 ppm, as there are no adjacent protons to cause splitting.
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum would reveal the number of unique carbon environments. For the 13 carbon atoms in the molecule, a corresponding number of signals would be anticipated, barring any accidental equivalence.
Aromatic Carbons: Signals for the 12 aromatic carbons would be located in the 110-160 ppm range. The carbon atom bonded to the bromine (C-Br) would be shifted to a higher field (lower ppm value) compared to the other aromatic carbons, while the carbon attached to the ether oxygen (C-O) would be shifted downfield.
Methylene Carbon (-CH₂-): The carbon of the methylene bridge is expected to resonate in the range of 65-75 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift ranges and data from similar structures. Actual experimental values may vary.
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic Protons (C₆H₅O- & C₆H₄Br-) | ~ 6.8 - 7.7 (multiplet, 9H) | ~ 110 - 160 |
| Methylene Protons (-CH₂-) | ~ 5.1 (singlet, 2H) | ~ 65 - 75 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound (C₁₃H₁₁BrO), the molecular weight is approximately 262.13 g/mol .
The mass spectrum would show a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion peak would appear as a pair of peaks of nearly equal intensity (an M/M+2 pattern), separated by 2 m/z units (e.g., at m/z 262 and 264). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Common fragmentation pathways would likely involve the cleavage of the ether bond. Key expected fragments include:
Loss of the phenoxy group ([M - 93]⁺): Cleavage of the CH₂-O bond could result in a bromobenzyl cation [C₇H₆Br]⁺ with an m/z of 169/171.
Formation of the phenoxymethyl (B101242) cation ([C₇H₇O]⁺): Cleavage of the C-C bond between the ring and the methylene group could lead to the formation of the [C₇H₇O]⁺ ion at m/z 107.
Formation of the tropylium (B1234903) ion: The bromobenzyl cation could rearrange to the more stable bromotropylium ion. Further fragmentation of the benzene rings would produce smaller ions, such as the phenyl cation [C₆H₅]⁺ at m/z 77.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Significance |
|---|---|---|
| 262 / 264 | [C₁₃H₁₁BrO]⁺ | Molecular Ion (M/M+2 peak) |
| 183 | [M - Br]⁺ | Loss of Bromine radical |
| 169 / 171 | [C₇H₆Br]⁺ | Bromobenzyl cation |
| 107 | [C₇H₇O]⁺ | Phenoxymethyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
The IR spectrum of this compound would be expected to display several characteristic absorption bands:
Aromatic C-H Stretch: A group of bands above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.
Aliphatic C-H Stretch: Absorptions corresponding to the methylene (-CH₂-) group's symmetric and asymmetric stretching, expected just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
C-O-C Ether Stretch: A strong, characteristic absorption due to the asymmetric C-O-C stretch of the aryl-alkyl ether, typically found in the 1200-1275 cm⁻¹ range. A weaker symmetric stretch may appear around 1020-1075 cm⁻¹.
Aromatic C=C Bending: Several medium to strong bands in the 1450-1600 cm⁻¹ region resulting from the carbon-carbon stretching vibrations within the aromatic rings.
C-H Out-of-Plane Bending: Strong bands in the 690-900 cm⁻¹ region whose exact positions can help confirm the substitution patterns of the two aromatic rings (ortho-disubstituted and monosubstituted).
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500-690 cm⁻¹, indicating the presence of a bromo-aromatic group.
Table 3: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3030 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1275 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 690 - 900 | C-H Out-of-Plane Bend | Aromatic Substitution |
| 500 - 690 | C-Br Stretch | Aryl Halide |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice.
This compound is known to be a crystalline solid with a reported melting point of 41°C. chemicalbook.com This physical property makes it a suitable candidate for analysis by single-crystal X-ray diffraction. However, a search of publicly available crystallographic databases indicates that the specific crystal structure of this compound has not been reported to date. If such a study were performed, it would unequivocally confirm the connectivity established by NMR and MS, and reveal the molecule's preferred conformation, including the dihedral angles between the two aromatic rings.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for the separation and purification of a target compound from a reaction mixture and for assessing its purity. For this compound, flash column chromatography is a highly effective purification technique. cymitquimica.com
A detailed procedure involves using a silica (B1680970) gel column as the stationary phase. cymitquimica.com The crude product is loaded onto the column and eluted with a solvent system of increasing polarity, typically a gradient of petroleum ether and diethyl ether. cymitquimica.com For instance, the elution may start with a 97:3 mixture of petroleum ether:diethyl ether, followed by a gradual increase in the proportion of the more polar diethyl ether to 96:4 and 95:5. cymitquimica.com
The purity of the collected fractions can be monitored by Thin-Layer Chromatography (TLC), where the compound's retention factor (Rf) is compared to that of the starting materials and byproducts. cymitquimica.com Fractions containing the pure product are then combined and the solvent is removed to yield the purified this compound as a clear, colorless oil that can solidify into a white crystalline solid. cymitquimica.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Petroleum ether |
| Diethyl ether |
| 6H-Benzo[c]chromene |
| 1-bromo-2-(phenylselenyl)benzene |
| Benzyl (B1604629) phenyl ether |
| 2-bromotoluene (B146081) |
Future Research Directions and Perspectives
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The bromine atom on the aromatic ring of 1-Bromo-2-(phenoxymethyl)benzene makes it an ideal candidate for a variety of cross-coupling reactions. Future research will likely focus on developing and optimizing catalytic systems to enhance the efficiency and selectivity of these transformations.
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental for forming carbon-carbon bonds. rsc.orgnobelprize.org A significant area of future investigation will be the application of modern, highly active palladium complexes. The use of N-heterocyclic carbene (NHC) palladium complexes, which are known for their stability and efficiency, could be particularly advantageous for reactions involving this substrate. organic-chemistry.org Research could aim to design catalysts that are tolerant of the ether linkage and can operate under mild conditions with low catalyst loadings. rsc.org
Furthermore, copper-catalyzed systems present a more economical and sustainable alternative for certain transformations, particularly for C-O and C-N bond formation. jsynthchem.com Developing novel copper-based catalysts for the cross-coupling of this compound with various nucleophiles could expand its synthetic utility. The proximity of the phenoxymethyl (B101242) group's ether oxygen may offer opportunities for chelation-assisted catalysis, a prospect that warrants detailed investigation to control regioselectivity and enhance reaction rates.
Future catalytic systems could be designed to address the specific steric and electronic properties imparted by the ortho-phenoxymethyl group. A comparative study of different ligands, bases, and solvent systems will be crucial in tailoring catalysts for specific synthetic targets derived from this compound.
| Catalyst Type | Potential Ligands | Target Reactions | Research Goal |
| Palladium | N-Heterocyclic Carbenes (NHCs), Phosphines | Suzuki, Heck, Sonogashira | High efficiency, low catalyst loading, steric hindrance tolerance |
| Copper | Phenanthroline derivatives, Diamines | Ullmann C-O/C-N Coupling | Economical, sustainable, chelation-assisted selectivity |
Exploration of New Chemical Transformations and Synthetic Applications
Beyond established cross-coupling reactions, this compound is a platform for exploring novel chemical transformations. Its bifunctional nature—a reactive bromine atom and an ether linkage—can be exploited to construct complex molecular architectures.
One promising avenue is the use of this compound as a precursor for heterocyclic synthesis. For instance, intramolecular C-H activation or cyclization reactions could potentially yield dibenzofuran-like structures, which are important motifs in medicinal chemistry. researchgate.net Similarly, its role as an intermediate in the synthesis of pharmacologically active agents, such as arylpiperidines and aryltetrahydropyridines, could be explored. fishersci.nl
A major leap forward would be the application of direct C–H functionalization strategies. nih.govrsc.org Instead of relying on the pre-functionalized bromine atom, future research could focus on catalytic systems that selectively activate and functionalize the C-H bonds on either of the compound's aromatic rings. This step-economical approach would significantly reduce synthetic steps and waste generation, aligning with modern synthetic goals. rsc.org
The unique ortho arrangement of the substituents could also be leveraged in multicomponent reactions or cascade sequences, enabling the rapid assembly of complex molecules from simple precursors in a single operation. The resulting polycyclic aromatic structures could find applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or solar cells, an area where diaryl ethers and related structures are already utilized. su.se
| Transformation Type | Potential Reaction | Synthetic Target |
| Intramolecular Cyclization | Pd-catalyzed C-H activation | Dibenzofuran derivatives |
| C-H Functionalization | Ru- or Rh-catalyzed arylation | Poly-substituted diaryl ethers |
| Cascade Reactions | Multicomponent coupling | Complex polycyclic systems |
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry offers powerful tools to accelerate research and deepen the understanding of the chemical behavior of this compound. Future studies will increasingly rely on advanced modeling to predict reactivity, elucidate reaction mechanisms, and design new experiments.
Density Functional Theory (DFT) can be employed to investigate the electronic structure of the molecule and predict its behavior in various chemical reactions. For example, computational models can help understand the kinetics and thermodynamics of its debromination or its interaction with catalytic species. nih.gov Such studies have been successfully applied to related polybrominated diphenyl ethers (PBDEs) to understand their degradation pathways and reaction rates. nih.govresearchgate.net
Moreover, computational modeling can be used to explore the excited-state properties of this compound, which is crucial for predicting its photochemical behavior. mdpi.com This is particularly relevant for assessing its environmental fate and for potential applications in photoredox catalysis. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with chemical or biological activity, could also be developed. nih.gov These models can predict the binding affinity of derivatives of this compound with biological targets, guiding the synthesis of new drug candidates. nih.gov
By simulating the entire catalytic cycle of a cross-coupling reaction, for instance, researchers can identify rate-determining steps, transition state geometries, and the precise role of ligands and additives. This insight is invaluable for the rational design of more efficient catalysts and for optimizing reaction conditions, thereby reducing the amount of empirical screening required.
Sustainable and Green Chemistry Approaches in the Synthesis and Reactions of the Compound
Integrating the principles of green chemistry into the synthesis and subsequent reactions of this compound is a critical future research direction. su.se The goal is to develop methods that are more environmentally benign, safer, and more resource-efficient.
A key area of focus will be the development of metal-free synthetic routes. For the synthesis of the diaryl ether structure itself, methods using hypervalent iodine reagents like diaryliodonium salts in aqueous media could provide a sustainable alternative to traditional metal-catalyzed etherifications. su.seorganic-chemistry.org
For subsequent transformations of the compound, research should aim to replace hazardous reagents and solvents. For instance, developing sustainable bromination protocols that use safer bromine sources like potassium bromide (KBr) with an oxidant like hydrogen peroxide (H₂O₂) could be applied to the synthesis of the parent compound. researchgate.netrsc.org The use of bio-based solvents, such as those derived from biomass, is another promising approach to reduce the environmental footprint of synthetic procedures. nih.gov
Improving atom economy is another central tenet of green chemistry. The shift from traditional cross-coupling methods, which require pre-functionalized substrates, to C-H functionalization strategies represents a significant move toward higher efficiency and less waste. rsc.org Additionally, exploring reactions in alternative media, such as water or supercritical fluids, and utilizing energy-efficient techniques like microwave-assisted synthesis will be important avenues of exploration. organic-chemistry.org
| Green Chemistry Principle | Research Approach | Example |
| Waste Prevention | C-H Functionalization | Direct arylation of the phenoxy ring, avoiding organometallic reagents. |
| Safer Solvents & Reagents | Use of Bio-based Solvents / Metal-free catalysis | Performing reactions in water; using diaryliodonium salts for etherification. nih.govorganic-chemistry.org |
| Energy Efficiency | Microwave-Assisted Synthesis | Accelerating cross-coupling reactions to reduce energy consumption. organic-chemistry.org |
| Atom Economy | Cascade Reactions | Designing one-pot, multi-step sequences to minimize intermediate isolation. |
Q & A
What are the optimal synthetic routes for preparing 1-Bromo-2-(phenoxymethyl)benzene, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of brominated aromatic ethers like this compound typically involves two strategies: (1) direct bromination of a pre-functionalized aromatic precursor or (2) coupling reactions to introduce substituents. For example, bromination using Br₂ with Lewis acids (e.g., AlCl₃ or FeBr₃) can selectively introduce bromine at specific positions, while Suzuki-Miyaura coupling with palladium catalysts may attach phenoxymethyl groups . Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–60°C), and stoichiometry. Excess bromine may lead to di-substitution, while inert atmospheres (N₂/Ar) prevent oxidation of intermediates. Monitoring via TLC or GC-MS is critical to optimize reaction progress .
How can researchers effectively purify this compound to achieve high purity for pharmaceutical applications?
Methodological Answer:
Purification strategies depend on the compound’s physical properties. Fractional distillation (bp 220–250°C) is suitable for volatile impurities, while recrystallization from ethanol or hexane removes non-polar byproducts . For trace impurities, column chromatography (silica gel, eluent: hexane/ethyl acetate) provides higher resolution. Advanced techniques like preparative HPLC (C18 column, acetonitrile/water gradient) may resolve stereoisomers or closely related derivatives. Purity should be verified via ¹H/¹³C NMR (absence of extraneous peaks) and GC-MS (≥98% area under the curve) .
What advanced spectroscopic techniques are most reliable for characterizing the structure of brominated aromatic ethers like this compound?
Methodological Answer:
NMR Spectroscopy : ¹H NMR identifies substituent positions via coupling patterns (e.g., para-substituted bromine causes deshielding at δ 7.2–7.8 ppm). ¹³C NMR confirms the phenoxymethyl group (C-O signal at δ 60–70 ppm).
Mass Spectrometry : High-resolution ESI-MS or EI-MS detects molecular ion peaks (e.g., [M]⁺ at m/z 247 for C₁₃H₁₁BrO) and fragments (loss of Br or CH₂O groups).
X-ray Crystallography : Resolves crystal packing and confirms stereochemistry for solid-state analysis .
What strategies are recommended for designing biologically active derivatives of this compound in medicinal chemistry research?
Methodological Answer:
Derivatization focuses on modifying the bromine or phenoxymethyl moiety. For example:
- Bromine Replacement : Substitute Br with -NH₂ (via Buchwald-Hartwig amination) to enhance solubility.
- Phenoxymethyl Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects for receptor binding.
Biological screening should include assays for cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and ADMET profiling (e.g., microsomal stability) .
How can computational chemistry tools aid in predicting the reactivity and stability of this compound under various conditions?
Methodological Answer:
- DFT Calculations : Predict reaction pathways (e.g., bromination vs. oxidation) by analyzing transition states and activation energies.
- Molecular Dynamics (MD) : Simulate solvent effects on stability (e.g., polar solvents stabilize charge-separated intermediates).
- QSAR Models : Correlate substituent effects with biological activity to prioritize synthetic targets .
What are the critical safety considerations when handling brominated aromatic compounds in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
- Storage : Store in amber glass bottles at 4°C to prevent photodegradation.
- Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal in halogenated waste containers .
How should researchers address discrepancies in reaction yields when scaling up the synthesis of brominated benzene derivatives?
Methodological Answer:
Scale-up challenges often arise from heat transfer inefficiencies or mixing limitations. Use continuous flow reactors (residence time: 5–10 min) to improve temperature control and reaction homogeneity. Kinetic studies (e.g., varying catalyst loading from 1–5 mol%) identify rate-limiting steps. Design of Experiments (DoE) software (e.g., MODDE) optimizes parameters like temperature, pressure, and stoichiometry .
What mechanistic insights are essential for understanding the coupling reactions involving this compound in organic synthesis?
Methodological Answer:
Palladium-catalyzed coupling (e.g., Suzuki) proceeds via oxidative addition (Pd⁰ → Pd²⁺), transmetallation (with boronic acid), and reductive elimination. Key factors include:
- Ligand Effects : Bulky ligands (e.g., SPhos) prevent β-hydride elimination.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates.
In situ IR or Raman spectroscopy tracks intermediate formation .
What analytical approaches are effective in identifying and quantifying byproducts formed during the synthesis of this compound?
Methodological Answer:
- GC-MS : Detects volatile byproducts (e.g., debrominated products or ether cleavage derivatives).
- HPLC-DAD : Quantifies non-volatile impurities (e.g., dimers) using a C18 column and UV detection at 254 nm.
- NMR Spiking : Adds authentic standards to identify unknown peaks in complex mixtures .
How can kinetic studies improve the efficiency of bromination reactions for synthesizing halogenated aromatic compounds?
Methodological Answer:
- Rate Law Determination : Vary [Br₂] and [substrate] to establish reaction order (e.g., pseudo-first-order kinetics).
- Activation Energy : Use Arrhenius plots (ln k vs. 1/T) to optimize temperature (e.g., 40–60°C).
- Catalyst Screening : Compare turnover frequencies (TOF) for FeBr₃ vs. AlCl₃ to select the most efficient catalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
